N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine
Description
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-methylphenyl group and a 2-(1-naphthyl)ethyl group.
Properties
IUPAC Name |
4-methyl-N-(2-naphthalen-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15-9-11-18(12-10-15)20-14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEPUXDVAVZKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine typically involves the reaction of 4-methylphenylamine with 2-(1-naphthyl)ethyl halide under basic conditions. Common reagents include sodium or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the naphthyl or methylphenyl groups to their corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the naphthyl or methylphenyl groups.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is primarily recognized for its potential as a pharmaceutical agent. Its structural attributes allow it to interact with various biological targets, making it a candidate for drug development.
- Analgesic Properties : Similar compounds have been investigated for their analgesic effects, particularly in the context of opioid receptors. The structural similarity to known analgesics suggests that this compound may exhibit comparable effects, warranting further pharmacological studies.
- Antidepressant Activity : Research into related amines has indicated potential antidepressant effects. The compound's ability to modulate neurotransmitter systems could be explored for developing new antidepressants.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including:
- Alkylation Reactions : This involves the alkylation of naphthyl derivatives with 4-methylphenyl amine. Such methods have been optimized to enhance yield and purity.
- Catalytic Processes : The use of metal catalysts in the synthesis process has been documented, improving efficiency and reducing byproducts. For instance, palladium-catalyzed reactions have shown promise in synthesizing related compounds with high specificity.
Research Applications
In addition to its potential therapeutic uses, this compound serves as a valuable research tool in various scientific fields:
- Proteomics Research : The compound has been utilized in proteomics studies to investigate protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful for identifying biological pathways.
- Analytical Chemistry : It can be employed as a reference material in analytical methods such as chromatography and mass spectrometry, aiding in the development of robust analytical protocols.
Case Study 1: Analgesic Activity Assessment
A study conducted on structurally similar compounds demonstrated significant analgesic activity through modulation of opioid receptors in animal models. This suggests that this compound may possess similar properties, meriting further investigation into its efficacy and safety profile.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound highlighted the effectiveness of using dimethyl sulfoxide (DMSO) as a solvent in achieving higher yields. This study provided insights into the reaction conditions that favor the desired product formation while minimizing side reactions.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structure can be compared to amines with variations in aryl/alkyl substituents, electronic effects, and steric profiles:
Table 1: Structural Comparison of Selected Amines
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound contrasts with electron-withdrawing substituents like nitro (in ) or resonance-donating methoxy groups (in ). This difference may influence acidity/basicity, solubility, and binding interactions.
- Lipophilicity : Naphthyl and ethyl groups enhance lipophilicity compared to polar morpholine (in ) or methoxy substituents .
Biological Activity
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine, commonly referred to as a substituted amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methyl group and an ethylamine chain attached to a naphthalene moiety. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its interaction with neurotransmitter systems. The compound has shown significant activity as a monoamine transporter inhibitor, particularly affecting dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT).
Neurotransmitter Interaction
Research indicates that this compound exhibits potent inhibitory effects on the reuptake of dopamine and norepinephrine, with IC50 values in the nanomolar range. For example, studies have shown that analogs of this compound can inhibit dopamine transport with an IC50 of approximately 16.3 nM, highlighting its potential as a therapeutic agent for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features. The presence of the naphthyl group is crucial for enhancing binding affinity at monoamine transporters. Modifications to the phenyl or naphthyl substituents can significantly alter pharmacological properties, suggesting a strong correlation between structure and activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl on phenyl | Increases DAT inhibition |
| Ethylamine chain | Enhances selectivity for NET |
| Naphthyl group | Critical for overall potency |
Case Studies
Several studies have investigated the biological implications of this compound:
- Dopaminergic Activity : In a study examining various analogs, this compound demonstrated significant inhibition of DAT, suggesting its potential use in treating dopaminergic disorders .
- Antidepressant Effects : Animal models have shown that compounds similar to this compound exhibit antidepressant-like effects, correlating with their ability to enhance dopamine and norepinephrine levels in the brain .
- Comparative Studies : When compared to other known monoamine reuptake inhibitors, this compound displayed superior selectivity for NET over SERT, indicating its potential as a targeted treatment option with fewer side effects related to serotonin modulation .
Q & A
Q. Infrared (IR) Spectroscopy :
- Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm amine and aryl group presence .
High-Resolution Mass Spectrometry (HRMS):
- Expected molecular ion [M+H]+ for C₂₀H₂₀N₂: m/z 289.1701 (calculated), with deviations ≤2 ppm indicating purity .
What are the key considerations when designing pharmacological assays to study its biological activity?
Level: Advanced
Answer:
Target Identification :
Q. Assay Design :
Q. Controls :
- Include positive controls (e.g., NPS R568 for calcium receptor studies) and negative controls (vehicle-only) to normalize data .
How can contradictory data in biological activity studies be analyzed and resolved?
Level: Advanced
Answer:
Root-Cause Analysis :
Q. Statistical Approaches :
- Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity discrepancies. Comparative studies with analogs (e.g., 4-methyl-1-naphthylamine) can identify critical substituents .
What strategies optimize catalytic systems for its synthesis, and what challenges arise?
Level: Advanced
Answer:
Catalyst Optimization :
Q. Challenges :
- Byproduct Formation : Competing pathways (e.g., over-alkylation) require strict temperature control (≤70°C) .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) can be reused ≤3 times before activity drops by 20% .
How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
Level: Advanced
Answer:
Steric Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
